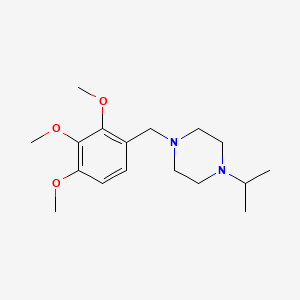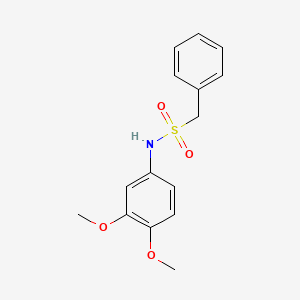
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine, also known as MPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPS is a piperazine derivative that contains two sulfone groups, making it a highly polar and water-soluble compound.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
- A method using automated pre-column chemical derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection was developed for determining a compound related to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine in human plasma. This method is significant for its sensitivity and selectivity in bioanalytical contexts (Kline, Kusma, & Matuszewski, 1999).
Synthesis and Evaluation for Cognitive Disorders
- Novel derivatives of 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine have been synthesized and evaluated as 5-HT6 receptor ligands, showing potential for treating cognitive disorders (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).
Pharmacokinetics and Drug Metabolism
- Research on the oxidative metabolism of a novel antidepressant, Lu AA21004, a compound structurally similar to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine, identified the key enzymes involved in its biotransformation, contributing to the understanding of its pharmacokinetics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Antipsychotic Potential
- Certain (piperazin-1-yl-phenyl)-arylsulfonamides, closely related to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine, have been synthesized and identified for their high affinity towards serotonin receptors, indicating their potential as atypical antipsychotic agents (Park, Kim, Park, Choi, & Seong, 2010).
Antibacterial Activities
- Piperazine derivatives, including those with structural similarities to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine, have been synthesized and demonstrated to exhibit antibacterial activities, indicating their potential in antibacterial drug development (Qi, 2014).
Antagonists for Adenosine Receptors
- A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as potent A2B adenosine receptor antagonists. This research highlights the utility of piperazine derivatives in targeting specific receptors (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Crystallography and Molecular Structure
- The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a structurally related compound, was determined, providing insights into the molecular configuration and interactions of such compounds (Naveen, Sridhar, Prasad, Kumar, Prasad, Thimmegowda, & Rangappa, 2007).
Antibacterial Agents
- The development and antibacterial activity of pyrido(2,3-d)pyrimidine antibacterial agents, incorporating piperazine derivatives, exemplify the use of these compounds in addressing bacterial infections (Matsumoto & Minami, 1975).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-18(14,15)12-7-9-13(10-8-12)19(16,17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPWOGZQRNEIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)

![N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887310.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)
![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)
![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)